molecular formula C22H18N6O4 B2621909 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-96-4

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Katalognummer: B2621909
CAS-Nummer: 1797181-96-4
Molekulargewicht: 430.424
InChI-Schlüssel: ODCMFBXHIHJYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C22H18N6O4 and its molecular weight is 430.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O4C_{22}H_{20}N_{4}O_{4} with a molecular weight of approximately 396.43 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyrazin-2-yl and an oxadiazol moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds synthesized with similar frameworks have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaHepG22.38
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaHCT1161.54
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaMCF74.52

These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest. The assessment of these mechanisms often includes evaluating the expression of proteins such as Bax and Bcl-2 and conducting annexin V-FITC assays to measure apoptosis rates.

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural features have been investigated for their antimicrobial activity. For instance, derivatives of benzo[d][1,3]dioxole have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing thiourea derivatives incorporating benzo[d][1,3]dioxole moieties reported significant anticancer activity against HepG2 and HCT116 cell lines. The synthesized compounds were evaluated using the SRB assay and showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest that the compound interacts favorably with EGFR tyrosine kinase, a common target in cancer therapy .

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c29-22(25-11-14-5-6-18-19(9-14)31-13-30-18)26-16-4-2-1-3-15(16)10-20-27-21(28-32-20)17-12-23-7-8-24-17/h1-9,12H,10-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMFBXHIHJYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.